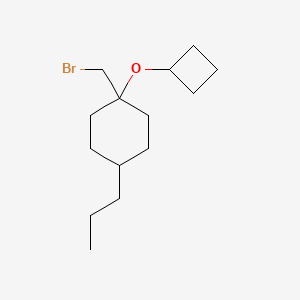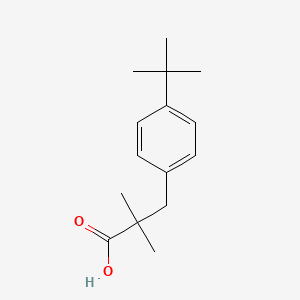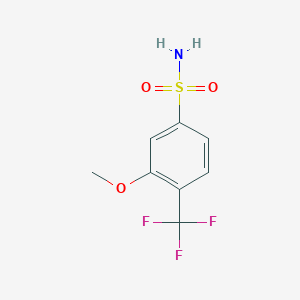![molecular formula C9H18N2O2S B15312090 9-(Methylimino)-1-oxa-9l6-thia-4-azaspiro[5.5]undecane 9-oxide](/img/structure/B15312090.png)
9-(Methylimino)-1-oxa-9l6-thia-4-azaspiro[5.5]undecane 9-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one is a complex organic compound that belongs to the spiro compound family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound contains a combination of oxygen, sulfur, and nitrogen atoms within its spiro structure, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one involves multiple steps, typically starting with the preparation of the spiro skeleton. One common method involves the reaction of a suitable precursor with a sulfur-containing reagent to introduce the thia (sulfur) component. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The purification process may involve techniques such as crystallization, distillation, or chromatography to isolate the desired compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
9-(methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen or sulfur atoms, altering the compound’s properties.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with different ones, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler spiro compounds with fewer heteroatoms. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
9-(methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying spiro compound reactivity.
Biology: It can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 9-(methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to changes in biochemical pathways, affecting processes like gene expression, signal transduction, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spiro compound with a similar core structure but different functional groups.
Spiro[5.5]undecane derivatives: Compounds with variations in the heteroatoms (oxygen, sulfur, nitrogen) within the spiro structure.
Uniqueness
9-(methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one is unique due to its specific combination of heteroatoms and the presence of a methylimino group. This gives it distinct chemical properties and reactivity compared to other spiro compounds, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H18N2O2S |
|---|---|
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
9-methylimino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide |
InChI |
InChI=1S/C9H18N2O2S/c1-10-14(12)6-2-9(3-7-14)8-11-4-5-13-9/h11H,2-8H2,1H3 |
Clave InChI |
GQGSCQSKMXOQAW-UHFFFAOYSA-N |
SMILES canónico |
CN=S1(=O)CCC2(CC1)CNCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


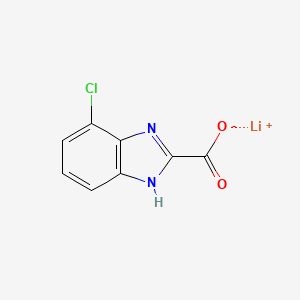

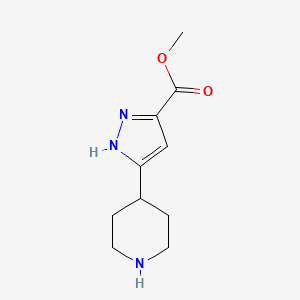
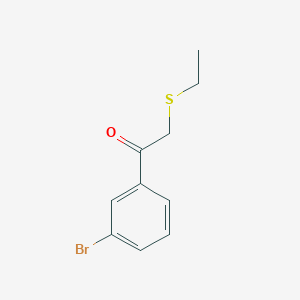
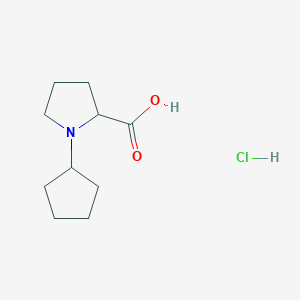
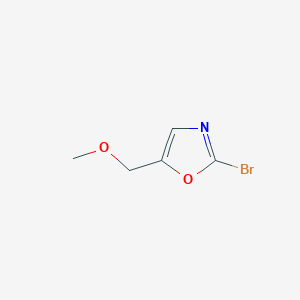
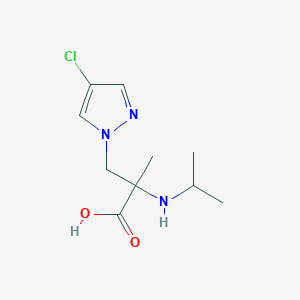
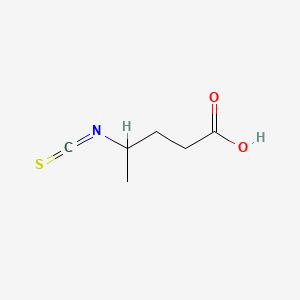
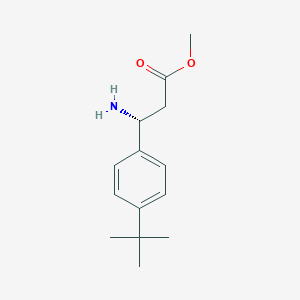

![2-{12-Phenyl-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-aminedihydrochloride](/img/structure/B15312075.png)
